SAK3

Neuroscience Alzheimer's Disease Cognitive Pharmacology

Reproducibility in T-VGCC research is compromised by non-selective or weakly potent enhancers. SAK3 is a high-purity, orally active Cav3.1/3.3-selective enhancer that overcomes these limitations. • Cav3.1/3.3 current enhancement (~20% at 0.1 nM); no Cav3.2 activity ≤10 nM. • Superior to ST101: robust hippocampal ACh release at 0.5 mg/kg p.o. where ST101 fails. • Chronic oral dosing inhibits Aβ deposition & restores proteasome function in App-KI mice. • Target specificity confirmed in Cav3.1 KO mice (efficacy abolished).

Molecular Formula C20H23N3O4
Molecular Weight 369.4 g/mol
CAS No. 1256269-87-0
Cat. No. B610666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSAK3
CAS1256269-87-0
SynonymsSAK 3;  SAK3;  SAK-3
Molecular FormulaC20H23N3O4
Molecular Weight369.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C2(CC1=O)C(=O)N=C3N2C=CC=C3C)N4CCCCC4
InChIInChI=1S/C20H23N3O4/c1-3-27-18(25)15-14(24)12-20(16(15)22-9-5-4-6-10-22)19(26)21-17-13(2)8-7-11-23(17)20/h7-8,11H,3-6,9-10,12H2,1-2H3
InChIKeyWZHBYTVHUFURPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





SAK3: Selective T-Type Calcium Channel Enhancer for Alzheimer's Research


SAK3 (ethyl 8'-methyl-2',4-dioxo-2-(piperidin-1-yl)-2'H-spiro[cyclopentane-1,3'-imidazo[1,2-a]pyridin]-2-ene-3-carboxylate) is a synthetic spiroimidazopyridine derivative that acts as a potent and orally active enhancer of T-type voltage-gated calcium channels (T-VGCCs) [1]. Unlike traditional T-VGCC blockers, SAK3 enhances Cav3.1 and Cav3.3 channel currents, but notably lacks activity on Cav3.2 at concentrations up to 10 nM, demonstrating a distinct isoform selectivity profile . This unique mechanism of action underpins its efficacy in preclinical models of Alzheimer's disease (AD) and cognitive impairment, positioning it as a valuable research tool for studying the role of T-VGCCs in synaptic plasticity and neurodegeneration [2].

Why SAK3 Cannot Be Substituted


Selecting the correct T-VGCC enhancer is critical for research reproducibility, as in-class compounds exhibit significant variations in potency, isoform selectivity, and in vivo efficacy [1]. Generic substitution with the first-generation enhancer ST101 (spiro[imidazo[1,2-a]pyridine-3,2-indan]-2(3H)-one) or other analogs is not scientifically valid because SAK3 demonstrates quantifiably superior potency in enhancing channel currents and a distinct ability to improve memory in acute behavioral models at doses where ST101 is ineffective [2]. These functional differences are underpinned by structural modifications to the spiroimidazopyridine core that enhance its pharmacological activity, making SAK3 a more advanced and reliable tool for probing T-VGCC-mediated cognitive processes [3].

SAK3: Evidence of Differentiation from ST101


Superior Memory and ACh Release vs. ST101

In a direct head-to-head comparison in olfactory bulbectomized (OBX) mice, a model of learning and memory deficits, acute oral administration of SAK3 (0.5 mg/kg, p.o.) significantly improved memory-related behaviors, whereas the same dose of the predecessor compound ST101 (0.5 mg/kg, p.o.) had no effect [1]. This improvement is mechanistically linked to T-VGCC activation, as co-administration with the T-VGCC blocker NNC 55-0396 completely abolished SAK3's effect [2].

Neuroscience Alzheimer's Disease Cognitive Pharmacology

Aβ Inhibition and Proteasome Restoration

In a 3-month chronic dosing study using AppNL-F knock-in (NL-F) mice, an established Alzheimer's disease model, SAK3 (0.5 mg/kg/day, p.o.) significantly inhibited amyloid-beta (Aβ) deposition in the brain and restored decreased 26S proteasome activities in the cortex [1]. This disease-modifying effect is linked to the activation of the CaMKII/Rpt6 signaling pathway, which enhances proteasome function and improves spine abnormalities [2].

Alzheimer's Disease Amyloid-beta Proteasome Disease Modification

Enhanced Hippocampal ACh Release over ST101

Acute oral administration of SAK3 (0.5 mg/kg, p.o.) significantly enhanced acetylcholine (ACh) release in the hippocampal CA1 region of naïve mice, an effect that was not observed with the same dose of ST101 (0.5 mg/kg, p.o.) [1]. Furthermore, SAK3-induced ACh release was significantly blocked in hippocampal slices from Cav3.1 knockout mice, confirming the mechanism's specificity [2].

Neurochemistry Cholinergic System Memory

Cav3.1-Dependent Cholinergic Neuroprotection

Daily oral administration of SAK3 (0.5-1 mg/kg/day) for 24 hours following hypothyroidism induction by methimazole (MMI) was efficacious against MMI-induced medial septum (MS) cholinergic neuron loss . This neuroprotective effect is consistent with SAK3's mechanism of action, which is dependent on Cav3.1, as demonstrated by its lack of effect on ACh release in Cav3.1 knockout mice [1].

Neuroprotection Cholinergic Neurons Hypothyroidism

SAK3: Research Applications in Neurodegenerative Disease


Disease-Modifying Mechanisms in AD Models

Researchers using App knock-in mouse models (e.g., AppNL-F/NL-F) to study amyloid-beta pathology and cognitive decline should prioritize SAK3. Chronic oral administration (0.5 mg/kg/day for 3 months) has been shown to inhibit Aβ deposition, restore proteasome function, and improve cognitive outcomes, as detailed in Section 3 [1]. This makes SAK3 a critical tool for validating the therapeutic hypothesis that T-VGCC enhancement can directly modify AD pathology.

Acute Hippocampal ACh Release

For experiments requiring rapid and robust modulation of hippocampal acetylcholine (ACh) release, SAK3 (0.5 mg/kg, p.o.) is the superior choice. As shown in Section 3, it elicits a significant ACh response in naïve mice where its predecessor ST101 fails [2]. Its oral bioavailability and rapid brain penetration make it ideal for acute behavioral pharmacology and microdialysis studies aimed at dissecting cholinergic contributions to memory and learning.

Neuroprotection and Neurogenesis in Neuronal Injury Models

SAK3 should be selected for studies focusing on neuronal survival, neurogenesis, or antidepressant-like effects in models such as olfactory bulbectomized (OBX) mice [3]. Its demonstrated ability to prevent cholinergic neuron loss in a hypothyroidism model and promote adult hippocampal neurogenesis [4] makes it a versatile compound for exploring the neuroprotective and neurogenic roles of T-VGCC activation.

Cav3.1 Knockout Validation

To confirm the on-target mechanism of T-VGCC enhancers, SAK3 is an essential tool. Its inability to enhance ACh release in Cav3.1 knockout (KO) mice, as documented in Section 3, provides a clear and reliable negative control for validating the specificity of experimental outcomes [5]. This feature is critical for researchers aiming to definitively link observed effects to Cav3.1 channel activation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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